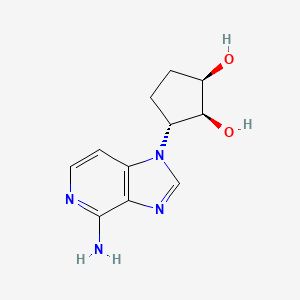

3-Deaza-dhcaa

Description

Contextualization of 3-Deaza-dhcaa within Carbocyclic Nucleoside Analogs Research

This compound belongs to a class of compounds known as carbocyclic nucleoside analogs. In these molecules, the furanose oxygen atom of the ribose sugar ring, a characteristic feature of natural nucleosides, is replaced by a methylene (B1212753) group, forming a cyclopentane (B165970) ring. This fundamental structural modification confers several advantageous properties for research applications. Specifically, the carbocyclic nature of this compound renders it resistant to cleavage by phosphorylases and hydrolases, enzymes that would typically degrade natural nucleosides.

Furthermore, the "3-deaza" modification refers to the substitution of the nitrogen atom at the 3-position of the adenine (B156593) base with a carbon atom. This change prevents the molecule from being a substrate for adenosine (B11128) deaminase, an enzyme that would otherwise modify its structure and function. These structural alterations result in a compound with enhanced metabolic stability, a crucial attribute for a reliable research tool designed to probe specific cellular pathways without being rapidly inactivated.

Historical Perspective on this compound and Related S-Adenosylhomocysteine Hydrolase Inhibitors in Preclinical Studies

The initial scientific interest in this compound and related compounds was largely driven by the search for novel antiviral agents. In the early 1980s, researchers synthesized carbocyclic 3-deazaadenosine (B1664127) and quickly identified its potent, broad-spectrum antiviral activity in cell culture models. nih.govnih.gov These preclinical studies demonstrated its efficacy against a variety of both DNA and RNA viruses.

The mechanism of its antiviral action was elucidated to be the competitive inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. nih.gov This enzyme is critical for the hydrolysis of S-adenosyl-L-homocysteine (AdoHcy), a byproduct of all S-adenosyl-L-methionine (AdoMet)-dependent methylation reactions. Inhibition of AdoHcy hydrolase by this compound leads to the intracellular accumulation of AdoHcy, which in turn acts as a potent feedback inhibitor of methyltransferases. This disruption of methylation processes was found to be particularly detrimental to viral replication, as many viruses rely on methylation for the capping of their messenger RNA (mRNA), a crucial step for viral protein synthesis. nih.gov

Preclinical investigations highlighted the superior potency of carbocyclic 3-deazaadenosine compared to other broad-spectrum antiviral agents of the time, such as ribavirin (B1680618). nih.gov In vivo studies in newborn mice infected with vesicular stomatitis virus also showed a protective effect. nih.gov

| Virus | Cell Line | Effective Concentration (µg/mL) | Reference |

|---|---|---|---|

| Vaccinia Virus | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 | nih.gov |

| Reo Virus | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 | nih.gov |

| Measles Virus | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 | nih.gov |

| Parainfluenza Virus | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 | nih.gov |

| Vesicular Stomatitis Virus | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 | nih.gov |

| Herpes Simplex Virus Type 1 | Cell Culture | Not specified | nih.gov |

| HL-23 C-type Virus | Cell Culture | Not specified | nih.gov |

Significance of this compound as a Research Tool in Methylation Biology and Cellular Processes

While its development as a clinical antiviral was not pursued, the very mechanism that conferred its antiviral properties has made this compound an invaluable tool for basic research in methylation biology. Methylation is a fundamental epigenetic modification that plays a crucial role in regulating a vast array of cellular processes, including gene expression, DNA replication and repair, and signal transduction.

By potently and selectively inhibiting AdoHcy hydrolase, this compound allows researchers to induce a state of global hypomethylation in cells. This enables the study of the downstream consequences of impaired methylation on various cellular functions. For instance, it can be used to investigate the role of methylation in the regulation of specific genes or to identify cellular pathways that are particularly sensitive to perturbations in methylation status.

The specificity of this compound for AdoHcy hydrolase, coupled with its metabolic stability, allows for controlled and reproducible experiments. Researchers can introduce the compound to cell cultures or model organisms to dissect the role of methylation in processes such as cell differentiation, proliferation, and apoptosis. Its utility extends to cancer research, where aberrant methylation patterns are a hallmark of many malignancies. By using this compound, scientists can explore the functional consequences of altered methylation and identify potential therapeutic targets.

In essence, this compound has transitioned from a candidate antiviral to a sophisticated molecular probe. Its ability to predictably disrupt the cellular methylation cycle provides a powerful method for elucidating the critical role of this fundamental biochemical process in health and disease.

Structure

3D Structure

Properties

CAS No. |

149564-05-6 |

|---|---|

Molecular Formula |

C11H14N4O2 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(1R,2S,3R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C11H14N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h3-5,7-8,10,16-17H,1-2H2,(H2,12,13)/t7-,8-,10+/m1/s1 |

InChI Key |

RUCFKJGLNUIODR-MRTMQBJTSA-N |

SMILES |

C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |

Isomeric SMILES |

C1C[C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O |

Canonical SMILES |

C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |

Synonyms |

3-deaza-DHCaA 9-(2',3'-dihydroxypentan-1'-yl)-3-deazaadenine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Deaza Dhcaa

Strategies for Derivatization and Analog Development

Exo-chain Shortening and 5'-Extended Derivatives

Modifications to the side chain of 3-deaza-DHCaA and related carbocyclic nucleosides have been a key area of synthetic investigation, particularly focusing on exo-chain shortening and the creation of 5'-extended derivatives. These modifications are often pursued to influence the compound's interaction with cellular enzymes and to potentially reduce undesirable effects.

Exo-chain Shortening: This synthetic strategy involves the removal or truncation of specific carbon units from the carbocyclic moiety. A notable example of exo-chain shortening in carbocyclic nucleosides, including their 3-deaza analogs, is the removal of the 4'-hydroxymethyl group. Compounds such as c3-DHCaA and c3-DHCeA, which are 3-deaza analogues of DHCaA and DHCeA (dihydroxycyclopentyl adenine (B156593) derivatives), exemplify this modification. These "carbocyclically nude" derivatives have been synthesized and shown to retain potent antiviral activity while exhibiting reduced cytotoxicity compared to their parent compounds. kuleuven.be Another instance of exo-chain shortening is seen in 5'-noraristeromycin, a derivative that lacks the methylene (B1212753) group at the 4'-position. auburn.eduauburn.edu This type of modification can alter the compound's steric and electronic properties, influencing its binding to target enzymes.

5'-Extended Derivatives: The synthesis of 5'-extended derivatives of 3-deazaaristeromycin (B1218543) and similar nucleosides is primarily driven by the objective to circumvent cellular phosphorylation pathways that can lead to toxicity. For instance, 3-deazaadenosine (B1664127) is known to avoid phosphorylation by adenosine (B11128) kinase, a property that contributes to the reduced toxicity observed in 3-deazaneplanocin (B1662806) A, an analog with antiviral activity. auburn.edu By designing modifications at the 5'-position, researchers aim to create analogs that are not readily recognized or processed by cellular kinases responsible for 5'-phosphorylation, thereby potentially improving their therapeutic index. While specific detailed synthetic schemes for "extended" derivatives are diverse and depend on the desired extension, the overarching principle involves introducing various chemical functionalities or longer chains at the 5'-position (or its equivalent in carbocyclic structures) to modulate enzymatic interactions.

Incorporation of Branched-Chain Sugars

The incorporation of branched-chain sugars into nucleoside structures represents a sophisticated area of chemical derivatization, aiming to introduce novel structural diversity and potentially alter biological recognition and activity. While direct examples of this compound explicitly modified with branched-chain sugars are not extensively detailed in general literature, the broader field of nucleoside synthesis provides established methodologies that could be applied to carbocyclic 3-deazaadenine analogs.

General synthetic strategies for creating branched-chain sugar nucleosides often involve the preparation of modified sugar intermediates followed by their stereoselective coupling with the desired nucleobase. For example, 4'-C-branched nucleoside derivatives have been successfully synthesized by utilizing common sugar intermediates, such as those derived from D-glucose. These intermediates are then coupled with various nucleobases through modified Vorbrüggen procedures, a widely used method for nucleoside synthesis. researchgate.net This approach allows for the introduction of carbon branches at different positions of the sugar or carbocyclic ring.

Specific research has demonstrated the synthesis of adenine nucleosides incorporating branched-chain sugars like 3-deoxy-3-C-hydroxymethyl-D-erythrofuranose and 2-deoxy-2-C-hydroxymethyl-D-erythrofuranose. nih.gov Furthermore, the synthesis of homo-N-nucleoside analogs, including C1'-branched-chain nucleosides, illustrates the chemical feasibility and versatility in creating such modified structures. mdpi.com These synthetic advancements highlight the potential to introduce complex branched-chain sugar moieties into the carbocyclic framework of this compound, thereby generating novel analogs with potentially altered pharmacokinetic and pharmacodynamic properties. The challenging nature of isolating branched-chain sugars from natural sources further underscores the importance of robust synthetic methodologies for their incorporation into therapeutic agents.

Molecular Mechanisms of Action of 3 Deaza Dhcaa

S-Adenosylhomocysteine (AdoHcy) Hydrolase (AHCY/SAHH) Inhibition

The principal molecular target of 3-Deazaneplanocin (B1662806) A is S-adenosylhomocysteine hydrolase (AHCY), also known as SAHH. oatext.comacs.org This enzyme is crucial for the metabolic regulation of methylation reactions. AHCY catalyzes the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) into adenosine (B11128) and homocysteine. spandidos-publications.comnih.gov This reaction is vital for preventing the accumulation of AdoHcy, a potent product inhibitor of most SAM-dependent methyltransferases. medcraveonline.com By inhibiting AHCY, DZNep initiates a series of downstream cellular events. nih.govnih.gov

3-Deazaneplanocin A is a highly potent inhibitor of AHCY. Early kinetic studies characterized it as one of the most powerful inhibitors of this enzyme discovered. The inhibition is competitive with respect to the substrate adenosine, indicating that DZNep interacts with the enzyme's active site. nih.gov

In a study using purified AHCY from hamster liver, 3-Deazaneplanocin A demonstrated an exceptionally low inhibition constant (Ki), underscoring its high affinity for the enzyme. nih.gov

Table 1: Kinetic Parameters of AHCY Inhibition by 3-Deazaneplanocin A

| Parameter | Value | Enzyme Source | Inhibition Type |

|---|---|---|---|

| Ki | 5 x 10⁻¹¹ M (0.05 nM) | Hamster Liver | Competitive |

Data sourced from Biochemical and Biophysical Research Communications. nih.gov

The potent inhibition of AHCY by 3-Deazaneplanocin A directly disrupts the carefully maintained intracellular balance between S-adenosylmethionine (AdoMet or SAM) and S-adenosylhomocysteine (AdoHcy). By blocking the breakdown of AdoHcy, DZNep treatment leads to its significant intracellular accumulation. spandidos-publications.comnih.govnih.gov

This buildup of AdoHcy, a powerful feedback inhibitor of methyltransferases, consequently alters the SAM/AdoHcy ratio. oatext.com This ratio is often referred to as the cellular "methylation index" or "methylation potential," as it reflects the cell's capacity to perform SAM-dependent methylation reactions. nih.gov A decrease in this ratio, caused by the elevation of AdoHcy, results in broad inhibition of methyltransferase enzymes. oatext.comnih.gov Studies have shown that treatment of human promyelocytic leukemia (HL-60) cells with DZNep resulted in a pronounced elevation of intracellular AdoHcy levels. nih.gov

Kinetic studies have demonstrated that 3-Deazaneplanocin A functions as a competitive inhibitor of AHCY with respect to adenosine. nih.gov This mode of inhibition is strong evidence that DZNep binds directly to the active site of the enzyme, where it competes with the natural substrate. This interaction at the catalytic site physically obstructs the hydrolysis of AdoHcy, rather than binding to a separate, allosteric site to induce a conformational change. nih.govnih.gov

Modulation of S-Adenosylmethionine (SAM)-Dependent Methyltransferases

The inhibitory effects of 3-Deazaneplanocin A on SAM-dependent methyltransferases are primarily indirect. The mechanism does not involve direct binding of DZNep to these enzymes. Instead, it is a direct consequence of AHCY inhibition and the resulting accumulation of intracellular AdoHcy. spandidos-publications.comnih.gov AdoHcy shares structural similarity with SAM and acts as a product inhibitor for most SAM-dependent methyltransferases. medcraveonline.comresearchgate.net When AdoHcy levels rise, it effectively outcompetes SAM for binding to the catalytic site of these enzymes, leading to a global reduction in cellular methylation activity. oatext.com

Among the various classes of SAM-dependent methyltransferases, histone methyltransferases (HMTs) are significantly affected by DZNep treatment. The DZNep-induced accumulation of AdoHcy leads to a widespread inhibition of HMTs, affecting the methylation status of various histone residues. oatext.com This leads to alterations in the histone code and subsequent changes in gene expression. For instance, DZNep treatment has been shown to affect methylation marks such as H3K27me3 (trimethylation of histone H3 at lysine (B10760008) 27) and H3K9me3 (trimethylation of histone H3 at lysine 9). nih.gov

A key and extensively studied consequence of 3-Deazaneplanocin A treatment is its effect on the Polycomb Repressive Complex 2 (PRC2), and specifically its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2). nih.gov EZH2 is the HMT responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. oatext.com

DZNep impacts the EZH2 complex through a dual mechanism:

Inhibition of Catalytic Activity: The accumulation of AdoHcy following AHCY blockade leads to the competitive inhibition of EZH2's methyltransferase activity. researchgate.net

Depletion of PRC2 Proteins: DZNep treatment has been observed to cause a marked reduction in the cellular protein levels of EZH2 and other core components of the PRC2 complex, such as SUZ12. nih.govnih.gov This depletion is thought to occur through proteasomal degradation, leading to a loss of the entire complex's integrity and function. oatext.com

This combined effect—inhibition of enzymatic activity and depletion of the enzyme itself—results in a significant, global reduction of H3K27me3 levels, leading to the reactivation of genes previously silenced by the PRC2 complex. spandidos-publications.comnih.gov

Table 2: Effects of 3-Deazaneplanocin A on the EZH2 Complex

| Effect | Mechanism | Consequence |

|---|---|---|

| Inhibition of Activity | Increased intracellular AdoHcy competitively inhibits SAM binding at the EZH2 catalytic site. | Decreased H3K27 trimethylation. |

| Protein Depletion | Induces proteasomal degradation of EZH2 and other PRC2 components (e.g., SUZ12). | Loss of PRC2 complex integrity and function. |

Data sourced from multiple studies investigating the epigenetic effects of DZNep. oatext.comspandidos-publications.comnih.govresearchgate.netnih.govnih.gov

Inhibition of Histone Methyltransferases

Changes in Histone H3 Lysine Methylation Patterns (e.g., H3K27me3, H3K36me3, H3K20me3)

The inhibition of S-adenosylhomocysteine hydrolase (AHCY) by 3-Deaza-dhcaa leads to an accumulation of S-adenosylhomocysteine (SAH), which in turn broadly inhibits cellular methyltransferases that are dependent on S-adenosylmethionine (SAM). nih.gov This has significant consequences for the methylation patterns of histones, which are key to epigenetic regulation. Histone methyltransferases (HMTs) are responsible for adding methyl groups to lysine and arginine residues on histone tails, and their inhibition can alter gene expression. mdpi.com

The histone lysine methyltransferase EZH2, which is the catalytic component of the Polycomb Repressor Complex 2 (PRC2), has been identified as being particularly sensitive to feedback inhibition caused by the accumulation of SAH. nih.gov EZH2 is responsible for the trimethylation of Histone H3 at lysine 27 (H3K27me3), a mark strongly associated with gene silencing and the formation of heterochromatin. nih.gov Consequently, by inhibiting AHCY, this compound can lead to a reduction in H3K27me3 levels, potentially reactivating silenced genes. nih.gov

Furthermore, a well-documented antagonistic relationship exists between H3K27me3 and H3K36me3, a mark generally associated with actively transcribed gene bodies. nih.govnih.gov These two modifications rarely coexist on the same histone tail. nih.gov The suppression of H3K36me3 has been shown to lead to an upregulation of H3K27me3. nih.gov Conversely, the reduction of H3K27me3 through the inhibition of EZH2 may lead to compensatory changes in H3K36me3 patterns. The global inhibition of methyltransferases by elevated SAH would also affect the enzymes responsible for H3K36 and H3K20 methylation, contributing to a complex and altered landscape of histone marks.

| Histone Mark | Primary Methyltransferase | Function | Predicted Effect of this compound (via AHCY Inhibition) |

|---|---|---|---|

| H3K27me3 | EZH2 (PRC2 Complex) | Gene Silencing, Heterochromatin Formation | Decrease due to high sensitivity of EZH2 to SAH accumulation. nih.gov |

| H3K36me3 | e.g., SETD2, NSD1/2, ASH1L | Associated with Transcriptional Elongation, Splicing | Potential alteration due to the antagonistic relationship with H3K27me3 and general methyltransferase inhibition. nih.govnih.gov |

| H3K20me3 | e.g., SUV4-20H2 | Transcriptional Repression, DNA Repair | Potential decrease due to general inhibition of histone methyltransferases by SAH accumulation. |

Impact on RNA Methyltransferases

The mechanism by which this compound affects RNA methyltransferases is a direct consequence of its inhibition of AHCY. The resulting buildup of SAH acts as a competitive inhibitor for SAM-dependent methyltransferases, which include the enzymes responsible for various RNA modifications. nih.gov This interference can disrupt critical steps in RNA processing, stability, and function.

N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic messenger RNA (mRNA) and is installed by a methyltransferase complex, often referred to as "writers," with METTL3 being a key catalytic component. nih.govmdpi.com This process is SAM-dependent. The accumulation of SAH following AHCY inhibition by this compound leads to the feedback inhibition of these m6A writers. nih.govresearchgate.net This suppression of m6A deposition on mRNA can alter the fate of the transcript, affecting processes such as mRNA stability, splicing, nuclear export, and translation efficiency, thereby influencing the progression of various diseases, including cancer. nih.gov

Many viruses, particularly RNA viruses, rely on SAM-dependent methyltransferases to modify their RNA. nih.gov A critical modification is the formation of a 5'-cap structure on viral mRNAs, which involves methylation. This cap is essential for the stability of the viral RNA, its efficient translation into viral proteins, and for evading the host's innate immune response. nih.govasm.org

Inhibitors of SAH hydrolase, such as 3-deazaadenosine (B1664127) and its analogues, exhibit broad-spectrum antiviral activity. nih.govresearchgate.net By blocking AHCY, these compounds cause SAH to accumulate, which in turn inhibits the viral methyltransferase reactions required for capping. asm.orgnih.govresearchgate.net This disruption of a vital step in the viral life cycle effectively suppresses viral replication. This mechanism of action has been demonstrated against a wide range of RNA viruses. nih.gov

| Virus Families Targeted by SAH Hydrolase Inhibitors |

|---|

| Rhabdoviruses |

| Filoviruses |

| Arenaviruses |

| Paramyxoviruses |

| Reoviruses |

| Coronaviruses asm.org |

| Flaviviruses (e.g., Zika) asm.org |

| Togaviruses (e.g., Chikungunya) asm.org |

Cellular Signaling Pathway Intersections

The influence of this compound extends beyond epigenetic and epitranscriptomic regulation, intersecting with crucial cellular signaling pathways. This connection is often mediated by AHCY-like proteins, which can act as sensors of the metabolic state, particularly the levels of SAH.

Influence on Intracellular Ca2+ Signaling via IP3R (related to AHCY-like proteins)

The adenosylhomocysteine hydrolase-like protein 1 (AHCYL1), also known as IRBIT, is a key modulator of intracellular calcium (Ca2+) signaling. wikigenes.org AHCYL1 directly binds to the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), which is a ligand-gated Ca2+ channel on the endoplasmic reticulum. wikigenes.orgnih.gov Through this interaction, AHCYL1 acts as an endogenous inhibitor or "pseudoligand," competing with IP3 for the binding site on the IP3R and thereby suppressing its activity and reducing Ca2+ release from intracellular stores. wikigenes.orgnih.gov

Recent research has identified AHCYL1 as a cellular sensor for SAH. nih.gov The inhibition of AHCY by this compound leads to elevated SAH levels. This increase in SAH enhances the interaction between AHCYL1 and its downstream targets. nih.gov By altering the cellular concentration of SAH, this compound can thus modulate the inhibitory function of AHCYL1 on the IP3R, subsequently influencing the patterns of intracellular Ca2+ signaling that govern a multitude of cellular functions, from secretion to synaptic plasticity. wikigenes.orgembopress.org

Regulation of Intracellular pH via Na+/HCO3- Cotransporters (related to AHCY-like proteins)

AHCYL1 (IRBIT) also plays a direct role in the regulation of intracellular pH (pHi). It has been shown to bind to and activate the electrogenic Na+/HCO3- cotransporter (NBCe1; SLC4A4). wikigenes.org This transporter is critical for maintaining cellular pH by mediating the influx of bicarbonate, a key component of the cellular buffering system. nih.gov

The function of AHCYL1 as an SAH sensor provides a link between the metabolic effects of this compound and pH regulation. nih.gov By inhibiting AHCY and increasing SAH levels, this compound can influence the AHCYL1-mediated regulation of Na+/HCO3- cotransporters. This intersection suggests that the compound can indirectly impact cellular homeostasis by altering the activity of ion transport mechanisms that are fundamental to cell survival and function.

Metabolic Pathway Perturbations (Excluding Endogenous Nucleotide Levels)

The influence of this compound extends beyond the immediate methylation cycle, inducing broader perturbations in cellular metabolism. Global transcriptomic and proteomic analyses have revealed that treatment with this compound leads to significant changes in the expression of genes and the abundance of proteins involved in various metabolic processes. mdpi.com

A key finding from these studies is the downregulation of transcripts associated with monocarboxylic acid metabolic processes. mdpi.com This suggests a potential impact on pathways involving molecules such as lactate (B86563) and ketone bodies, which are crucial for cellular energy and signaling.

Furthermore, proteomic analyses have shown a decreased abundance of proteins enriched in several key metabolic pathways. These include:

Oxoacid metabolic processes: This broad category encompasses the metabolism of compounds with a ketone and a carboxylic acid group, which are central intermediates in many metabolic pathways.

Carboxylic acid metabolic processes: Perturbations in this area suggest a wide-ranging impact on cellular metabolism, as carboxylic acids are fundamental to numerous anabolic and catabolic reactions.

Amino acid metabolic processes: The decreased abundance of proteins in this category indicates that this compound may affect the synthesis, degradation, and interconversion of amino acids. nih.gov

These findings collectively point to a significant reprogramming of cellular metabolism in response to this compound. The disruption of the methylation cycle, a process with wide-ranging downstream effects, likely triggers these broader metabolic shifts as the cell adapts to the altered epigenetic and biochemical landscape.

The following table summarizes the metabolic pathways identified as being perturbed by this compound, based on transcriptomic and proteomic data.

| Metabolic Pathway Category | Observed Effect of this compound | Implication |

| Monocarboxylic Acid Metabolism | Decrease in related transcripts | Potential alteration in the metabolism of lactate, pyruvate, and other key monocarboxylic acids. |

| Oxoacid Metabolism | Decreased abundance of associated proteins | Suggests a broad impact on central carbon metabolism and related pathways. |

| Carboxylic Acid Metabolism | Decreased abundance of associated proteins | Indicates widespread changes in cellular catabolic and anabolic processes. |

| Amino Acid Metabolism | Decreased abundance of associated proteins | Implies a disruption in the homeostasis of amino acid pools. |

Biological Activities and Therapeutic Potential in Preclinical Research Models

Antiviral Efficacy in Cell Culture and Animal Models

3-Deaza-dhcaa and its related analogs have demonstrated considerable efficacy against a range of viruses in both in vitro cell culture and in vivo animal models. Their antiviral action is often linked to their ability to interfere with S-adenosylhomocysteine (AdoHcy) hydrolase, an enzyme critical for methylation reactions essential for viral replication.

Investigations have highlighted the activity of 3-deazaadenosine (B1664127) analogs, including this compound (DHCaA) and its carbocyclic form (c3DHCaA or C-c3Ado), against Human Immunodeficiency Virus Type 1 (HIV-1). guidetopharmacology.org

Various adenosine (B11128) analogs, known inhibitors of AdoHcy hydrolase, have been reported to inhibit HIV-1 replication. While some analogs, like 3-deazaadenosine, showed toxicity to host cells at concentrations required for inhibition in MT-4 cells, this compound (DHCaA) and its carbocyclic analog (c3DHCaA) demonstrated inhibition of HIV-1 replication in HeLa CD4+ LTR-LacZ cells at concentrations well below their cytotoxicity thresholds. guidetopharmacology.org

A close correlation has been observed between the inhibitory effect of these compounds on AdoHcy hydrolase activity, their ability to inhibit HIV-1 replication in HeLa CD4+ LTR-LacZ cells, and their inhibition of both Tat-dependent and Tat-independent transactivation of the HIV-1 long terminal repeat (LTR). This suggests that LTR transactivation is a key target for these compounds. Notably, no inhibitory effect was observed on HIV-1 reverse transcription or a Tat-independent cytomegalovirus promoter. guidetopharmacology.org

For DHCaA, the 50% inhibitory concentration (IC50) for HIV-1 replication in peripheral blood lymphocytes (PBLs) was determined to be 0.052 µM. This value was approximately twofold higher than its 50% cytotoxic concentration (CC50) of 0.023 µM in MT-4 cells. guidetopharmacology.org

Table 1: Inhibition of HIV-1 Replication by this compound (DHCaA) in PBLs (This table is intended to be interactive in a digital format)

| Compound | Cell Type | IC50 for HIV-1 Replication (µM) | CC50 (µM) |

| DHCaA | PBLs | 0.052 | 0.023* |

*Note: CC50 value for DHCaA was reported in MT-4 cells, while IC50 was in PBLs. guidetopharmacology.org

S-adenosylhomocysteine (AdoHcy) hydrolase (AHCY) is a pivotal enzyme in the cellular methylation cycle. Its inhibition by 3-deazaadenosine analogs, including this compound, leads to an accumulation of S-adenosylhomocysteine (AdoHcy), which in turn inhibits S-adenosylmethionine (AdoMet)-dependent methyltransferase reactions. uni.lu This mechanism is believed to play a role in the process of LTR transactivation and, consequently, HIV replication. uni.lu The close correlation between the antiviral activity of these inhibitors and their affinity for AdoHcy hydrolase supports the hypothesis that they exert their antiviral action by targeting this enzyme. guidetopharmacology.org

Broad-Spectrum Antiviral Activity against RNA and DNA Viruses (e.g., Poxviruses, Rhabdoviruses, Paramyxoviruses, Reoviruses)

The carbocyclic analog of 3-deazaadenosine (C-c3 Ado), which is structurally related to this compound, has demonstrated broad-spectrum antiviral activity in vitro against several DNA and RNA viruses. These include vaccinia (a poxvirus), reo (a reovirus), measles (a paramyxovirus), parainfluenza (a paramyxovirus), and vesicular stomatitis (a rhabdovirus). wikipedia.org

C-c3 Ado effectively inhibited the replication of these viruses at concentrations ranging from 0.2-1 µg/ml, while exhibiting no toxicity to host cells (primary rabbit kidney, HeLa, Vero cells) at concentrations up to 400 µg/ml. wikipedia.org In terms of potency against vesicular stomatitis virus, parainfluenza virus, measles, and reo virus, C-c3 Ado proved to be approximately 100 times more potent than established broad-spectrum antiviral agents such as ribavirin (B1680618) and (S)-DHPA ((S)-9-(2,3-dihydroxypropyl)adenine). wikipedia.org

Furthermore, in vivo studies showed that C-c3 Ado protected newborn mice from a lethal infection of vesicular stomatitis virus when administered as a single dose (20, 100, or 500 µg per mouse) one hour post-infection. wikipedia.org This broad antiviral spectrum is characteristic of S-adenosylhomocysteine hydrolase inhibitors, which are known to inhibit orthopoxviruses, bunyaviruses, arenaviruses, rhabdoviruses, paramyxoviruses, and reoviruses. uni.lutocris.com Viruses inhibited by these compounds are dependent on methylations where S-adenosylmethionine (SAM) serves as the methyl donor. uni.lu

Table 2: In Vitro Antiviral Activity of Carbocyclic 3-Deazaadenosine (C-c3 Ado) (This table is intended to be interactive in a digital format)

| Virus Type | Specific Virus | Inhibitory Concentration (µg/ml) | Host Cell Toxicity (CC50, µg/ml) |

| Poxvirus | Vaccinia | 0.2-1 | >400 |

| Reovirus | Reo | 0.2-1 | >400 |

| Paramyxovirus | Measles | 0.2-1 | >400 |

| Paramyxovirus | Parainfluenza | 0.2-1 | >400 |

| Rhabdovirus | Vesicular Stomatitis | 0.2-1 | >400 |

3-Deazaadenosine (DAA), a prominent S-adenosylhomocysteine (SAH) hydrolysis inhibitor, has been shown to suppress m6A methylation of mRNA substrates. nih.gov DAA and its analogs can inhibit the replication of various viruses that rely on extensive editing of m6A-containing mRNA. nih.gov The antiviral effect of DAA is attributed to its reduction of S-adenosylmethionine (SAM) formation, which subsequently inhibits all types of RNA modifications. nih.gov However, it is challenging to definitively conclude whether the antiviral effect stems specifically from the inhibition of mRNA cap methylation or from internal m6A methylation due to its broad impact on RNA modifications. nih.gov

mRNA capping, particularly the addition of 7-methylguanosine (B147621) (Cap-0) and subsequent 2'-O-methylation (Cap-1 and Cap-2) in higher eukaryotes, is crucial for mRNA stability, nuclear export, and efficient translation. ctdbase.orgnih.gov Viral mRNA also undergoes methylation, and viral N7 guanylyl methylation is necessary for efficient mRNA translation and to evade detection by the host immune system (e.g., RIG-I). nih.govuni.lu Viral 2'-O-methylation is also critical in metazoans to evade antiviral systems like IFIT1, which recognizes and inhibits the translation of RNA lacking this modification. uni.lu By interfering with these methylation processes, 3-deazaadenosine and its analogs can disrupt vital steps in the viral replication cycle.

Antineoplastic Investigations in Cell Lines and Preclinical Models

While 3-deazaadenosine (DAA) and its analogs, as S-adenosylhomocysteine (SAH) hydrolase inhibitors, have been implicated in influencing RNA methylation patterns (such as m6A methylation), which play crucial roles in the biological functions of mammalian and cancer cells, detailed antineoplastic investigations focusing solely on the specific compound "this compound" (DHCaA or c3DHCaA) in cell lines and preclinical models are not extensively reported in the provided literature. nih.gov

Broader studies on 3-deazaadenosine (DAA) indicate that its effects on cancer therapy warrant further detailed investigation. nih.gov The ability of DAA and its analogs to suppress the replication of viruses capable of extensive m6A RNA editing suggests a potential, indirect link to cellular processes relevant in cancer, given the importance of RNA m6A patterns in cancer cells. nih.gov However, specific research findings or data tables directly detailing antineoplastic activity of this compound were not identified within the scope of this review.

Activity against Mycobacterial Pathogens

Preclinical research has explored the potential of 3-deaza-adenosine analogues, particularly halogenated derivatives, as antitubercular agents. These investigations have revealed promising activity against Mycobacterium tuberculosis strains, the causative agent of tuberculosis.

A series of halogenated 3-deaza-adenosine analogues, including 2-fluoro-3-deaza-adenosine, 3-fluoro-3-deaza-adenosine, and 2,3-difluoro-3-deaza-adenosine, have demonstrated antitubercular activity. nih.govuni.ludisprot.org The efficacy of these compounds was assessed by determining their Minimum Inhibitory Concentration (MIC) values using a microdilution broth assay against Mycobacterium tuberculosis H37Ra, a commonly used laboratory strain. nih.govuni.ludisprot.org These studies provided a measure of their ability to inhibit the growth of the mycobacterial pathogen. While specific numerical MIC values for these compounds were determined in the original research, these values are not detailed in the provided snippets. nih.govuni.ludisprot.org

The antitubercular mechanism of action for these halogenated 3-deaza-adenosine analogues is significantly dependent on adenosine kinase (Ado kinase). nih.govuni.ludisprot.org To elucidate this role, MIC values were comparatively measured in different M. tuberculosis strains: the wild-type H37Ra, an Ado kinase-deficient strain (SRICK1, derived from H37Ra), and the SRICK1 strain complemented with adoK (the gene encoding M. tuberculosis Ado kinase). nih.govuni.ludisprot.org The observed reduction in antitubercular efficacy in the Ado kinase-deficient strain, coupled with the restoration of activity in the complemented strain, confirmed the crucial involvement of Ado kinase in the compounds' mechanism. nih.govuni.ludisprot.org

Furthermore, these halogenated 3-deaza-adenosine analogues were found to be at least 10-fold better substrates for M. tuberculosis Ado kinase compared to its human homologue. nih.govuni.ludisprot.org This selectivity is a significant finding, as it suggests a potential for developing antitubercular agents that specifically target the mycobacterial enzyme, thereby minimizing off-target effects on human cells. The M. tuberculosis Ado kinase is structurally and biochemically distinct from other known Ado kinases, making it an attractive and selective target for novel nucleoside analogue-based antitubercular drug development. nih.govepa.gov This enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP) and can similarly process certain adenosine analogues, converting them into their active forms. epa.gov

Structure Activity Relationship Sar Studies of 3 Deaza Dhcaa Analogs

Correlating Structural Modifications with AdoHcy Hydrolase Inhibitory Potency

The inhibitory potency of 3-deazaadenosine (B1664127) analogs against AdoHcy hydrolase is highly dependent on specific structural features. Studies have systematically evaluated a range of modifications to the core 3-deazaadenosine structure to elucidate the key determinants of inhibitory activity.

A comparative analysis of eight adenosine (B11128) analogs revealed a distinct order of potency for the inhibition of human placental AdoHcy hydrolase. nih.gov The most potent inhibitors were found to be 3-deaza-neplanocin A (DZNep) and neplanocin A (NepA), followed by 3-deaza-(+/-)aristeromycin (DZAri) and 3-deaza-5'-(+/-)noraristeromycin (DZNAri). 3-Deaza-adenosine (DZA) exhibited moderate inhibitory activity, while the 2',3'-dideoxy analogs, including 2',3'-dideoxy-adenosine (ddAdo), 2',3'-dideoxy-3-deaza-adenosine (ddDZA), and 2',3'-dideoxy-3-deaza-(+/-)aristeromycin (ddDZAri), were significantly less potent. nih.gov This trend underscores the importance of the ribofuranosyl ring and its substituents for effective binding to and inhibition of AdoHcy hydrolase.

The carbocyclic analog of 3-deazaadenosine (3-deaza-C-Ado) has also been identified as a competitive inhibitor of S-adenosyl-L-homocysteine hydrolase. nih.gov Its ability to act as a potent inhibitor highlights the favorability of the carbocyclic ring in this class of compounds.

| Compound | Relative Inhibitory Potency against AdoHcy Hydrolase |

|---|---|

| 3-deaza-neplanocin A (DZNep) | Very High |

| neplanocin A (NepA) | Very High |

| 3-deaza-(+/-)aristeromycin (DZAri) | High |

| 3-deaza-5'-(+/-)noraristeromycin (DZNAri) | High |

| 3-deaza-adenosine (DZA) | Moderate |

| 2',3'-dideoxy-adenosine (ddAdo) | Low |

| 2',3'-dideoxy-3-deaza-adenosine (ddDZA) | Low |

| 2',3'-dideoxy-3-deaza-(+/-)aristeromycin (ddDZAri) | Low |

Impact of Carbocyclic Ring Variations on Biological Activity

The substitution of the ribose moiety with a carbocyclic ring in 3-deazaadenosine analogs has a profound impact on their biological activity. These carbocyclic nucleosides often exhibit enhanced metabolic stability as they are not susceptible to cleavage by phosphorylases. nih.gov

Carbocyclic 3-deazaadenosine (C-c3Ado) and 3-deazaneplanocin (B1662806) A are among the most potent inhibitors of AdoHcy hydrolase and possess broad-spectrum antiviral activity. nih.gov Their efficacy has been demonstrated in various models, indicating that the carbocyclic ring is a key feature for potent inhibition of the target enzyme and subsequent biological effects. nih.gov The rigidity and conformational constraints imposed by the carbocyclic ring likely contribute to a more favorable binding orientation within the active site of AdoHcy hydrolase.

The unique structure of DZNAri, which contains a deleted methylene (B1212753) group, is noteworthy as this modification prevents its anabolic phosphorylation. nih.gov Despite being a potent inhibitor of AdoHcy hydrolase, its anti-HIV-1 activity was found to be marginal, suggesting that for some biological activities, subsequent metabolism of the analog is necessary. nih.gov

Influence of Heterocyclic Base Modifications (e.g., Halogenation) on Activity Spectrum

Modifications to the heterocyclic base of 3-deazaadenosine analogs, such as halogenation, have been explored to modulate their activity spectrum and potency. The introduction of halogen atoms at various positions of the purine-like ring can influence the electronic properties and steric interactions of the molecule, thereby affecting its binding to AdoHcy hydrolase and other potential targets.

A study on the synthesis of various halogen-substituted analogs of 3-deazaadenosine and 3-deazaguanosine (B53920) revealed that these modifications can lead to compounds with significant cytotoxic and antiviral activities. nih.gov Specifically, 3-deaza-3-bromoguanosine demonstrated notable cytotoxicity against several cancer cell lines. nih.gov Furthermore, several halogenated 3-deazaadenosine analogs showed moderate to weak activity against the hepatitis B virus. nih.gov These findings indicate that halogenation of the heterocyclic base is a viable strategy for expanding the therapeutic potential of this class of compounds beyond their AdoHcy hydrolase inhibitory activity.

| Compound | Modification | Observed Biological Activity |

|---|---|---|

| 3-deaza-3-bromoguanosine | Bromination at the 3-position of the base | Significant cytotoxicity against L1210, P388, CCRF-CEM, and B16F10 cell lines. nih.gov |

| Various 2-halogen-substituted 3-deazaadenosine analogs | Halogenation at the 2-position of the base | Moderate to weak activity against hepatitis B virus. nih.gov |

| Various 3-halogen-substituted 3-deazaadenosine analogs | Halogenation at the 3-position of the base | Moderate to weak activity against hepatitis B virus. nih.gov |

| Various 2',3'-dihalogen-substituted 3-deazaadenosine analogs | Dihalogenation of the sugar moiety | Moderate to weak activity against hepatitis B virus. nih.gov |

Stereochemical Considerations in Analogs Design

The stereochemistry of the carbocyclic ring and its substituents is a critical factor in the design of potent 3-deazaadenosine analogs. The spatial arrangement of the hydroxyl groups and the heterocyclic base relative to the carbocyclic scaffold dictates the molecule's ability to fit into the active site of AdoHcy hydrolase.

The evaluation of racemic mixtures, such as 3-deaza-(+/-)aristeromycin (DZAri), has shown high inhibitory potency. nih.gov This suggests that at least one of the enantiomers is a highly effective inhibitor. It is generally understood in nucleoside analog design that the stereochemistry mimicking that of natural nucleosides is often preferred for biological activity. Therefore, the precise stereochemical configuration of the hydroxyl groups on the carbocyclic ring, corresponding to the 2'- and 3'-hydroxyls of adenosine, is crucial for effective interaction with the enzyme's active site. The synthesis of stereochemically pure enantiomers is a key step in optimizing the inhibitory activity and reducing potential off-target effects of these analogs.

The requested section of the article, "6. Advanced Research Methodologies and Analytical Techniques for 3-Deaza-dhcaa Studies," has been generated according to the provided outline and instructions. If there are additional sections or further instructions for the article, please provide them.

Advanced Research Methodologies and Analytical Techniques for 3 Deaza Dhcaa Studies

Metabolomics Approaches for Pathway Analysis (e.g., GC-MS)

Metabolomics, the comprehensive study of small-molecule metabolites within a biological system, offers a powerful approach to elucidate the intricate metabolic pathways influenced by chemical compounds such as 3-Deaza-dhcaa. By providing a snapshot of the metabolic state, metabolomics can reveal the downstream effects of a compound's activity and contribute to understanding its mechanism of action nih.gov. Pathway analysis, a key component of metabolomics, involves mapping identified metabolites to known biochemical pathways to pinpoint specific metabolic disruptions or adaptations fishersci.cafishersci.fi.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized analytical platform in metabolomics due to its high chromatographic separation power, reproducible retention times, robust quantitation capabilities, and excellent sensitivity nih.govfishersci.atflybase.org. GC-MS is particularly well-suited for the analysis of volatile metabolites, including a broad range of primary metabolites such as sugars, amino acids, organic acids, fatty acids, and sterols nih.govfishersci.atflybase.org. For non-volatile or less volatile compounds, chemical derivatization (e.g., methoximation and silylation) is typically performed to increase their volatility and thermal stability, making them amenable to GC separation and subsequent MS detection fishersci.atflybase.org. The reproducible molecular fragmentation patterns generated by electron ionization (EI) in GC-MS facilitate confident compound identification through comparison with extensive commercial spectral libraries fishersci.at.

In the context of this compound, metabolomics approaches, particularly those employing GC-MS, are invaluable for understanding its cellular impact. This compound (also known as this compound) is recognized as a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase nih.govwikipedia.org. This enzyme plays a critical role in the methionine cycle, catalyzing the hydrolysis of AdoHcy to homocysteine and adenosine (B11128) wikipedia.org. Inhibition of AdoHcy hydrolase by compounds like this compound leads to an accumulation of AdoHcy and a subsequent increase in the cellular AdoHcy/S-adenosylmethionine (AdoMet) ratio nih.gov. This elevated ratio is significant because AdoMet serves as the primary methyl donor for various cellular methylation reactions, while AdoHcy acts as a competitive inhibitor of these reactions wikipedia.org.

Detailed research findings have demonstrated that this compound significantly alters the AdoHcy/AdoMet ratio in cultured cells. For instance, studies in murine L929 cells showed that treatment with 1 µM of this compound resulted in a substantial increase in cellular AdoHcy levels and consequently elevated AdoHcy/AdoMet ratios nih.gov. This effect was rapid, occurring within 15 minutes, and persisted for at least 24 hours nih.gov. In contrast, treatment with this compound at concentrations up to 10 µM did not lead to changes in the cellular levels of endogenous nucleotides such as cytidine (B196190) triphosphate (CTP), uridine (B1682114) triphosphate (UTP), adenosine triphosphate (ATP), and guanosine (B1672433) triphosphate (GTP) nih.gov. This indicates a specific impact on the methionine cycle rather than a generalized disruption of nucleotide metabolism.

A comprehensive GC-MS metabolomics study could further elucidate the broader metabolic consequences of AdoHcy hydrolase inhibition by this compound. While the initial findings focused on AdoHcy and AdoMet, a broader metabolomic scan could identify other perturbed metabolites or pathways indirectly affected by the altered methylation status, even if direct nucleotide levels remain unchanged. Such an approach would involve extracting and derivatizing a wide array of metabolites from treated cells or tissues, followed by GC-MS analysis and subsequent multivariate statistical analysis and pathway mapping using databases like KEGG fishersci.cafishersci.fi. This systematic profiling can reveal a more complete metabolic signature associated with this compound's biological activity.

Table 1: Impact of this compound and Related Analogs on AdoHcy/AdoMet Ratios in Murine L929 Cells

| Compound (Concentration) | AdoHcy/AdoMet Ratio (Control = 0.05) | Duration of Exposure | Metabolic Impact |

| This compound (1 µM) | ~0.8 | 24 hours | Elevated |

| DHCaA (1 µM) | ~0.8 | 24 hours | Elevated |

| (4'R)-4'-vinyl-DHCaA (1 µM) | ~0.15 | 24 hours | Slightly Elevated |

| (4'R)-4'-methyl-DHCaA (1 µM) | ~0.15 | 24 hours | Slightly Elevated |

| Aristeromycin (10 µM) | Not directly reported as ratio; caused reduced CTP, ATP, GTP | 6 hours | Reduced nucleotide levels |

Note: Data derived from research findings on S-adenosylhomocysteine hydrolase inhibition nih.gov.

This table highlights the direct effect of this compound and its analogs on the AdoHcy/AdoMet ratio, a critical indicator of methylation capacity. Future metabolomics studies utilizing GC-MS could expand upon these findings by providing a broader, untargeted view of the metabolic landscape, potentially uncovering novel pathways or biomarkers affected by this compound's activity.

Emerging Concepts and Future Research Trajectories

Exploration of Novel Molecular Targets Beyond AdoHcy Hydrolase

While the primary mechanism of 3-deazaadenosine (B1664127) analogs is the potent inhibition of AHCY, accumulating evidence suggests that their biological effects are not solely dependent on this interaction. Research has pointed towards AHCY-independent mechanisms, indicating the existence of other molecular targets. nih.gov

One of the most significant findings in this area is the direct interference of 3-deazaadenosine with the Ras signaling pathway. nih.govahajournals.orgahajournals.org Ras proteins are crucial GTPases that regulate key cellular processes like proliferation and survival. genome.jpnih.gov For Ras to become active, it must undergo post-translational modifications, including carboxyl methylation, which facilitates its translocation to the cell membrane. ahajournals.org Studies have demonstrated that 3-deazaadenosine prevents this critical methylation step by inhibiting the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). nih.govahajournals.org This inhibition blocks Ras activation and subsequently disrupts downstream signaling cascades involving ERK1/2 and Akt, ultimately leading to cell cycle arrest and the prevention of cellular proliferation. nih.govahajournals.org

Further research has identified other potential targets. A recent study demonstrated that 3-deazaadenosine can directly block MEK1/2 and IKKα/β, key kinases in the AP-1 and NF-κB signaling pathways, respectively. nih.gov This action contributes to its anti-inflammatory properties, independent of its effects on cellular methylation via AHCY. nih.gov These findings highlight that 3-deazaadenosine analogs can function as multi-target agents, broadening their potential therapeutic applications.

| Novel Target | Pathway Affected | Downstream Effect |

| Isoprenylcysteine carboxyl methyltransferase (Icmt) | Ras Signaling | Inhibition of ERK1/2 and Akt phosphorylation, cell cycle arrest. nih.govahajournals.org |

| MEK1/2 | AP-1 Signaling | Attenuation of inflammatory responses. nih.gov |

| IKKα/β | NF-κB Signaling | Attenuation of inflammatory responses. nih.gov |

Understanding Protein-Protein Interaction Networks Mediated by AHCY and its Analogs

The inhibition of AHCY by compounds like 3-Deaza-dhcaa has profound effects on the cellular concentration of S-adenosyl-L-homocysteine (SAH), a key regulator of methyltransferase activity. This modulation of the cellular methylation landscape can, in turn, influence the complex network of protein-protein interactions (PPIs). AHCY itself is known to engage in several crucial PPIs.

One notable interaction is with its paralog, AHCY-like-1 protein (AHCYL1). tandfonline.com AHCYL1 has been identified as a cellular sensor for SAH. When SAH levels rise—a direct consequence of AHCY inhibition—AHCYL1 binds to SAH, which then promotes its interaction with PIK3C3 (the catalytic subunit of the class III PI3-kinase complex). tandfonline.com This AHCYL1-PIK3C3 interaction inhibits the kinase's activity, thereby suppressing autophagy in a manner independent of the classical MTORC1 pathway. tandfonline.com This discovery positions AHCY and its inhibitors as key modulators of a metabolic sensing pathway that directly links the methionine cycle to autophagy.

Furthermore, AHCY has been found to interact with core components of the Polycomb Repressive Complex 2 (PRC2), specifically EZH2 and SUZ12. This interaction suggests a direct role for AHCY in regulating histone methylation and chromatin structure, thereby influencing gene expression. By controlling local SAH concentrations, AHCY can modulate the activity of PRC2, which is critical for maintaining cellular identity and pluripotency. Pharmacological inhibition of AHCY could therefore disrupt these epigenetic regulatory networks.

| AHCY Interacting Protein | Function of Interactor | Consequence of Interaction/Modulation |

| AHCYL1 | SAH Sensor, Autophagy Regulator | Increased SAH (from AHCY inhibition) promotes AHCYL1-PIK3C3 interaction, inhibiting autophagy. tandfonline.com |

| EZH2 | Histone Methyltransferase (PRC2 subunit) | AHCY may regulate local H3K27me3 by controlling SAH levels, influencing gene silencing. |

| SUZ12 | PRC2 Core Subunit | AHCY interaction is likely essential for PRC2-mediated epigenetic regulation. |

Investigating Post-Translational Modifications Affecting this compound's Biological Effects

The function, stability, and interactions of AHCY are regulated by a variety of post-translational modifications (PTMs). nih.gov These modifications can alter the enzyme's catalytic activity and structure, thereby potentially modulating the biological impact of inhibitors like this compound. While the direct effect of these inhibitors on the PTM status of AHCY is not yet fully understood, exploring these modifications is crucial for a complete picture of the drug's mechanism of action.

Mass spectrometry-based proteomics have identified several key PTMs on AHCY, including phosphorylation, acetylation, ubiquitylation, and glycosylation. nih.gov For instance, acetylation of AHCY at specific lysine (B10760008) residues has been shown to negatively impact its catalytic efficiency. Similarly, glycosylation has been found to be important for AHCY's oligomerization and enzymatic activity. nih.gov A mutation preventing a specific glycosylation event (T136A) resulted in reduced proliferation and pluripotency in mouse embryonic stem cells, highlighting the PTM's functional importance. nih.gov

Understanding how these PTMs vary in different physiological and pathological states could provide insights into cell-type-specific responses to AHCY inhibitors. Future research may focus on whether this compound or its analogs preferentially target AHCY populations with specific PTM profiles or if the compound itself can alter the landscape of AHCY modifications, adding another layer to its regulatory effects. nih.gov

| Post-Translational Modification | Location/Residue | Functional Consequence on AHCY |

| Glycosylation | Threonine 136 (T136) | Important for oligomerization, enzymatic activity, and stem cell pluripotency. nih.gov |

| Acetylation | Lysine Residues | Negatively impacts catalytic activity. nih.gov |

| Phosphorylation | Multiple Sites | Potential regulatory role. nih.gov |

| Ubiquitylation | Multiple Sites | Potential role in protein stability and degradation. nih.gov |

Development of Specific Modulators of RNA Methyltransferases for Therapeutic Applications

The inhibition of AHCY by this compound leads to the intracellular accumulation of SAH, a potent product inhibitor of virtually all S-adenosyl-L-methionine (SAM)-dependent methyltransferases. researchgate.net This mechanism makes this compound an indirect but effective modulator of methylation processes, including the methylation of RNA. RNA methyltransferases are particularly sensitive to shifts in the cellular SAM:SAH ratio.

Pharmacological treatment with 3-deazaadenosine has been shown to cause a significant reduction in the levels of N6-methyladenosine (m6A) in mRNA in various cell types. nih.gov The m6A modification is a critical regulator of mRNA metabolism, influencing splicing, stability, translation, and localization. By disrupting the activity of m6A "writer" enzymes, AHCY inhibitors can impact a wide array of gene expression programs. researchgate.net For example, this m6A reduction has been functionally linked to delays in the processing of RNAs related to circadian rhythm genes, thereby affecting their oscillatory behavior. nih.gov

Given the critical role of RNA methylation in numerous diseases, including cancer, the development of specific modulators is a highly active area of research. While compounds like this compound act as broad methylation inhibitors, they serve as important tools to study the consequences of inhibiting RNA methylation. Future efforts are directed at developing small molecules that can selectively target individual RNA methyltransferases, offering a more precise therapeutic approach with potentially fewer off-target effects. researchgate.net

Synergistic Effects with Other Modulators of Cellular Metabolism

The central role of AHCY in the methionine cycle positions it at a critical nexus of cellular metabolism. This suggests that inhibitors like this compound could exhibit synergistic effects when combined with other agents that modulate related metabolic pathways. The goal of such combination therapies is to enhance therapeutic efficacy or overcome resistance mechanisms.

One area of potential synergy involves compounds that affect homocysteine metabolism. Research has shown that the cytotoxicity of 3-deazaadenosine can be greatly potentiated by the addition of homocysteine thiolactone. nih.gov This suggests that manipulating the levels of AHCY's substrates or products could enhance the inhibitory effects of the drug.

Furthermore, because AHCY inhibition impacts epigenetic regulation and cell signaling pathways like the Ras-ERK axis, there is a strong rationale for combining AHCY inhibitors with other targeted therapies. For example, in cancer treatment, combining epigenetic modulators with kinase inhibitors or cytotoxic agents is a common strategy to achieve synergistic cell killing. nih.govicr.ac.uk Studies investigating three-drug combinations, often involving targeted agents, have shown promise in overcoming the robustness of cancer cell signaling and metabolic networks. sky.comnih.gov Future research will likely explore the synergistic potential of this compound with a range of metabolic inhibitors, such as those targeting glycolysis (e.g., 3-bromopyruvate) or other pathways, to develop novel and more effective therapeutic strategies for various diseases. researchgate.net

Q & A

Q. How to structure a research paper on this compound to meet journal requirements for data transparency?

- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Figshare or Zenodo. Include a STAR Methods section detailing reagents, protocols, and software versions. For figures, use tools like GraphPad Prism to ensure reproducibility, and cite all non-original content (e.g., adapted schematics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.